Indolicidin

Übersicht

Beschreibung

Cationic antimicrobial peptide. Induces membrane permeabilization in Gram-negative bacteria and disrupts the cytoplasmic membrane by channel formation.

Indolicidin is a potent antimicrobial peptide purified from the cytoplasmic granules of bovine neutrophils.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Indolicidin ist ein 13-Aminosäure-Peptid, das zur Familie der Kathelizidine gehört und ein breites Spektrum an biologischer Aktivität aufweist . Es wirkt gegen eine Vielzahl von Zielorganismen, wie z. B. Bakterien (sowohl Gram+ als auch Gram−), Pilze und Viren . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.

Antifungal-Aktivität

Es wurde gezeigt, dass this compound die Biofilmbildung hemmt und vorgeformte Biofilme zerstört, die von Pilzen, insbesondere Candida albicans und Candida tropicalis, produziert werden . Dies deutet auf seine mögliche Verwendung bei der Behandlung von Pilzinfektionen hin.

Antivirale Aktivität

Es wurde auch festgestellt, dass this compound gegen HIV-1 wirksam ist . Dies eröffnet Möglichkeiten für seine Verwendung in antiviralen Therapien.

Antitumor-Aktivität

Neben ihrer antimikrobiellen Aktivität werden antimikrobielle Peptide (AMPs) wie this compound auch als potenzielle Antitumormittel untersucht . Dies liegt an ihrer Fähigkeit, grundlegende Merkmale von Zellen, wie z. B. die Plasmamembran, anzugreifen .

Zahnmedizinische Anwendungen

This compound-beschichtete Silbernanopartikel wurden für die Verwendung in der Zahnmedizin als Präventivmittel für orale Erkrankungen vorgeschlagen . Dies könnte dazu beitragen, die Mundgesundheit zu erhalten und Mundkrebs vorzubeugen .

Entwicklung von Hybridmolekülen

Es wurden Forschungen zur Herstellung eines Hybridmoleküls aus Silbernanopartikeln (AgNPs) und this compound durchgeführt . Dieses Hybridmolekül könnte verbesserte antimikrobielle Eigenschaften haben und in verschiedenen biomedizinischen Bereichen eingesetzt werden

Wirkmechanismus

- While it is bactericidal and permeabilizes bacterial membranes, it does not cause bacterial cell lysis .

- Although RNA and protein synthesis are partially affected or not affected at all, the inhibition of DNA synthesis contributes to its antimicrobial activity .

Target of Action

Mode of Action

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

Indolicidin interacts with various enzymes, proteins, and other biomolecules. The antimicrobial activity of this compound is regulated by chemical and physical properties, including peptide charge, hydrophobicity, amphipathicity, and self-assembly equilibria .

Cellular Effects

This compound exerts effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are currently under research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

CAS-Nummer |

140896-21-5 |

|---|---|

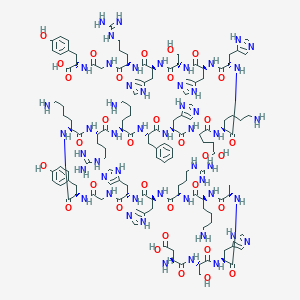

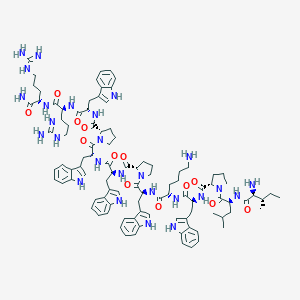

Molekularformel |

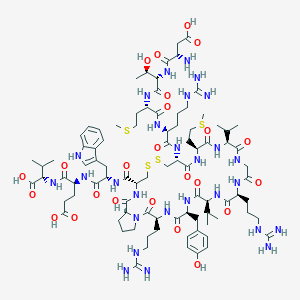

C100H132N26O13 |

Molekulargewicht |

1906.3 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C100H132N26O13/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109)/t57-,73-,74-,75-,76-,77-,78+,79-,80-,81-,82-,83-,84-,85-/m0/s1 |

InChI-Schlüssel |

USSYUMHVHQSYNA-PYODXXEMSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N |

Sequenz |

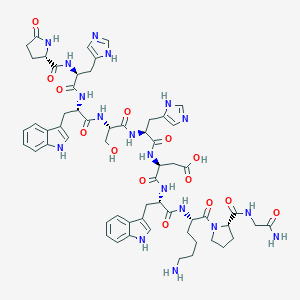

One Letter Code: ILPWKWPWWPWRR-NH2 |

Synonyme |

H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-NH2 indolicidin isoleucyl-leucyl-prolyl-tryptophyl-lysyl-tryptophyl-prolyl-tryptophyl-tryptophyl-prolyl-tryptophyl-arginyl-argininamide |

Herkunft des Produkts |

United States |

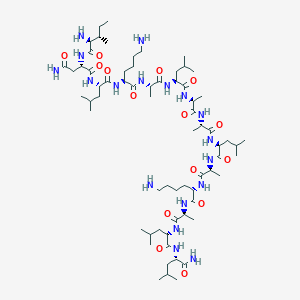

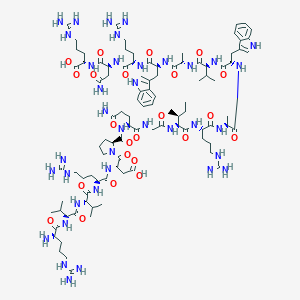

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does indolicidin exert its antimicrobial effects?

A1: Unlike many antimicrobial peptides that disrupt bacterial membranes, this compound exhibits a multifaceted mechanism of action. While it can permeabilize bacterial membranes [, , ], this compound also inhibits DNA synthesis in bacteria, leading to cell filamentation []. Furthermore, it binds to DNA, particularly at abasic sites, potentially interfering with crucial cellular processes [].

Q2: What is unique about this compound's structure compared to other antimicrobial peptides?

A2: this compound is remarkably small, consisting of only 13 amino acids []. It also boasts the highest tryptophan content of any known protein []. This unusual composition, rich in tryptophan and proline, distinguishes it from typical α-helical or β-sheet structured antimicrobial peptides [].

Q3: How do the cis-trans isomers of this compound affect its structure?

A4: this compound contains three Xaa-Pro peptide bonds, which can exist in either cis or trans configurations, leading to eight possible stereoisomers. Molecular dynamics simulations suggest that each stereoisomer adopts distinct conformational features, with the presence of turn structures and intramolecular interactions varying depending on the cis or trans nature of the Xaa-Pro bonds []. This highlights the importance of proline residues in shaping this compound's three-dimensional structure.

Q4: How does modifying this compound's structure affect its activity?

A4: Researchers have synthesized numerous this compound analogues to explore structure-activity relationships. Modifications include:

- Terminal modifications: Altering the N- or C-terminus can impact both antimicrobial and hemolytic activity [].

- Truncations: Shortening the peptide from either end can affect its activity and selectivity [].

- Amino acid substitutions: Replacing specific amino acids with alanine (alanine scanning) has revealed the contribution of individual residues to activity [].

- Hydrophobicity modulation: Adding hydrophobic groups to the N-terminus can improve antibacterial activity while reducing hemolytic activity [, ].

- Enantiomeric modifications: Synthesizing D-amino acid analogs, like ld-indolicidin, can enhance protease stability and improve immunomodulatory effects while maintaining antimicrobial activity [, ].

Q5: What are the potential applications of this compound?

A5: this compound's broad-spectrum activity and unique mechanism of action make it attractive for various applications, including:

- Novel antibiotics: Its activity against multidrug-resistant bacteria, such as Enteroaggregative Escherichia coli (EAEC) [], positions it as a potential lead for developing new antibiotics.

- Combination therapy: Combining this compound with conventional antibiotics, like piperacillin/tazobactam [], has shown synergistic effects in treating polymicrobial peritonitis in rat models.

- Wound healing: Studies suggest that this compound and its analogs can promote wound healing in cases of burns and frostbite by stimulating cell proliferation and modulating the inflammatory response [, ].

- Immunotherapy: Ld-indolicidin, the D-amino acid analog, has shown promising results as a vaccine adjuvant, enhancing cell-mediated immune responses against influenza A virus (H5N1) [].

- Nanotechnology: Coating gold nanoparticles with this compound can enhance its efficacy against Candida albicans biofilms, opening up avenues in nanomedicine [].

Q6: What are the limitations of this compound for therapeutic development?

A6: Despite its potential, this compound faces several challenges:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.